4-methoxybenzyl 2H-chromene-3-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(4-methoxyphenyl)methyl 2H-chromene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-20-16-8-6-13(7-9-16)11-22-18(19)15-10-14-4-2-3-5-17(14)21-12-15/h2-10H,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABNSOQOMZKUGRT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC(=O)C2=CC3=CC=CC=C3OC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401213002 | |
| Record name | (4-Methoxyphenyl)methyl 2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
338419-77-5 | |
| Record name | (4-Methoxyphenyl)methyl 2H-1-benzopyran-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=338419-77-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Methoxyphenyl)methyl 2H-1-benzopyran-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401213002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 4 Methoxybenzyl 2h Chromene 3 Carboxylate
Classical and Conventional Synthetic Routes
Conventional approaches to 4-methoxybenzyl 2H-chromene-3-carboxylate typically involve the separate synthesis of the 2H-chromene-3-carboxylic acid core, followed by an esterification reaction.
The final step in many classical syntheses of the target compound is the formation of the ester bond between a pre-formed 2H-chromene-3-carboxylic acid and 4-methoxybenzyl alcohol. Several well-established esterification methods are applicable.
Fischer-Speier Esterification : This acid-catalyzed reaction involves treating the carboxylic acid with an excess of the alcohol (4-methoxybenzyl alcohol) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and removal of water is typically required to drive it towards the product. masterorganicchemistry.com
Carbodiimide-Mediated Esterification : A widely used method at room temperature involves coupling agents such as dicyclohexylcarbodiimide (B1669883) (DCC). In this approach, the carboxylic acid is activated by DCC, often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to form a highly reactive intermediate that is then readily attacked by the alcohol. nih.gov A similar synthesis of 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate has been reported using DCC and DMAP in dichloromethane (B109758). nih.gov
Other Condensing Agents : Various other reagents can facilitate this transformation. Phosphorus oxychloride (POCl₃) has been shown to be an efficient reagent for the esterification of aromatic carboxylic acids with alcohols, yielding products in high yields at relatively low temperatures. Another approach utilizes 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM) as a condensing agent, which allows the reaction to proceed under mild, weakly basic conditions. sci-hub.st
| Method | Reagents | Typical Conditions | Advantages |
| Fischer Esterification | 2H-chromene-3-carboxylic acid, 4-methoxybenzyl alcohol, H₂SO₄ or TsOH | Reflux in excess alcohol | Inexpensive reagents |
| DCC Coupling | 2H-chromene-3-carboxylic acid, 4-methoxybenzyl alcohol, DCC, DMAP | Room temperature, inert solvent (e.g., CH₂Cl₂) | Mild conditions, high yields |
| POCl₃ Method | 2H-chromene-3-carboxylic acid, 4-methoxybenzyl alcohol, POCl₃ | Low temperature to room temperature | Efficient, good yields |
| DMTMM Method | 2H-chromene-3-carboxylic acid, 4-methoxybenzyl alcohol, DMTMM, N-methylmorpholine | Room temperature, THF | Mild, weakly basic conditions |
The construction of the 2H-chromene ring is a critical part of the synthesis. Classical methods often rely on condensation reactions between a phenol (B47542) derivative (specifically, a salicylaldehyde) and a three-carbon component.
A common strategy is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene (B1212753) compound with an aldehyde or ketone. To form the 2H-chromene-3-carboxylate core, a salicylaldehyde (B1680747) derivative can be reacted with a malonic ester derivative (e.g., diethyl malonate) in the presence of a base like piperidine (B6355638) or pyridine. The resulting intermediate can then undergo an intramolecular cyclization (an oxa-Michael addition) to form the 2H-chromene ring. Subsequent hydrolysis of the ester at the 3-position would yield the required 2H-chromene-3-carboxylic acid precursor. The construction of chromene systems via a Knoevenagel condensation followed by a nucleophilic substitution process has been reported. researchgate.net
Advanced and Catalytic Synthesis Strategies
Modern synthetic chemistry has focused on developing more efficient, selective, and environmentally benign methods. These often involve catalysis to construct the 2H-chromene scaffold. The 2H-chromene substructure is a significant motif in a variety of medicines and natural products, which has spurred the development of new synthetic methodologies. msu.edu
Transition metals are powerful catalysts for constructing complex heterocyclic systems like 2H-chromenes. msu.edubenthamdirect.com
Gold Catalysis : Gold catalysts, such as Ph₃PAuNTf₂, have been used to synthesize 2H-chromenes from propargyl aryl ethers via cycloisomerization reactions. msu.edu This method is versatile, affording good to high yields with a range of functional groups. msu.edu
Cobalt Catalysis : A novel route developed by de Bruin and co-workers utilizes cobalt(II) porphyrin complexes to catalyze the reaction between salicyl-N-tosylhydrazones and terminal alkynes. msu.edu This process proceeds through a metallo-radical mechanism, involving the formation of a Co(III)-carbene radical intermediate, which then reacts with the alkyne and undergoes a tandem radical addition-cyclization to form the 2H-chromene product in good yields. nih.govacs.org
Rhodium Catalysis : Rhodium(III)-catalyzed C-H activation followed by a [3 + 3] annulation sequence between N-phenoxyacetamides and methyleneoxetanones provides an efficient, redox-neutral synthesis of 2H-chromene-3-carboxylic acids. organic-chemistry.org
| Catalyst System | Starting Materials | Reaction Type | Key Features |
| Gold (e.g., Ph₃PAuNTf₂) | Propargyl aryl ethers | Cycloisomerization | Versatile, good yields |
| Cobalt (e.g., [CoII(porphyrin)]) | Salicyl-N-tosylhydrazones, terminal alkynes | Metallo-radical addition-cyclization | Broad substrate scope, regioselective |
| Rhodium (e.g., Rh(III) complex) | N-phenoxyacetamides, methyleneoxetanones | C-H activation / [3+3] annulation | Redox-neutral, forms carboxylic acid directly |
Organocatalysis, which uses small organic molecules as catalysts, has emerged as a powerful tool in synthesis, avoiding the use of potentially toxic or expensive metals. researchgate.net
Simple organic bases and organocatalysts can efficiently promote the synthesis of 2H-chromenes. For instance, 4-dimethylaminopyridine (DMAP) has been shown to mediate the annulative condensation of salicylaldehydes and acrylonitrile (B1666552) to produce 3-cyano-2H-chromenes in high yields. organic-chemistry.org Similarly, 1,4-diazabicyclo[2.2.2]octane (DABCO) has been used to catalyze the one-pot reaction between salicylaldehydes, substituted acetoacetanilides, and indoles to form chromene derivatives. researchgate.net A cascade oxa-Michael-Henry reaction of salicylaldehydes with β-nitrostyrenes, catalyzed by potassium carbonate under solvent-free ball milling conditions, provides another mild and efficient route to 3-nitro-2H-chromenes. organic-chemistry.org A recently developed method involves a hydrazine-catalyzed ring-closing carbonyl-olefin metathesis (RCCOM) of O-allyl salicylaldehydes to generate the 2H-chromene ring. nih.gov
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single operation to form a product that contains portions of all starting materials. ijlsci.in This approach offers advantages in terms of simplicity, time-saving, and atom economy. ijlsci.insathyabama.ac.in
While many reported MCRs for chromene synthesis lead to 2-amino-4H-chromene derivatives ijlsci.inorientjchem.org, the underlying principles can be adapted. A hypothetical MCR for the synthesis of the this compound scaffold could involve the one-pot reaction of a salicylaldehyde, a malonic acid derivative, and 4-methoxybenzyl alcohol under appropriate catalytic conditions. For example, a one-pot synthesis of diethyl 6-bromo-2H-chromene-2,3-dicarboxylate has been achieved through the reaction of triphenylphosphine, diethyl acetylenedicarboxylate, and 5-bromo-2-hydroxybenzaldehyde, demonstrating the feasibility of MCRs for constructing the 2H-chromene core with carboxylate functionality. tandfonline.com
Green Chemistry Principles and Sustainable Synthesis Protocols
In recent years, the principles of green chemistry have become a cornerstone of modern synthetic organic chemistry, aiming to reduce the environmental impact of chemical processes. The synthesis of this compound can be designed to align with these principles by focusing on atom economy, the use of renewable resources, and the reduction of hazardous waste. A plausible and sustainable two-step synthesis involves the initial formation of 2H-chromene-3-carboxylic acid, followed by its esterification with 4-methoxybenzyl alcohol.
One sustainable approach to synthesizing the 2H-chromene-3-carboxylic acid core involves a rhodium(III)-catalyzed C-H activation and [3+3] annulation of an N-phenoxyacetamide with a methyleneoxetanone. This method offers a high degree of atom economy and proceeds under relatively mild conditions. acs.orgorganic-chemistry.org
Following the synthesis of the carboxylic acid intermediate, the esterification with 4-methoxybenzyl alcohol can be achieved through several green protocols that offer advantages over traditional methods requiring stoichiometric and often hazardous reagents. These sustainable esterification methods focus on the use of reusable catalysts and environmentally benign reaction conditions.
Below is a comparative table of potential green esterification protocols for the synthesis of this compound from 2H-chromene-3-carboxylic acid and 4-methoxybenzyl alcohol.
| Catalyst/Method | Solvent | Temperature (°C) | Advantages | Disadvantages |
| Solid Acid Catalyst (e.g., Amberlyst-15) | Toluene (with Dean-Stark trap) | Reflux | Catalyst is reusable, simple workup. | Requires elevated temperatures and removal of water. |
| Enzymatic Catalysis (e.g., Lipase) | Organic Solvent (e.g., Toluene) or Solvent-free | 40-60 | High selectivity, mild conditions, biodegradable catalyst. | Longer reaction times, potential for enzyme denaturation. |
| Ionic Liquid Catalyst | Ionic Liquid (as solvent and catalyst) | Room Temperature - 80 | Recyclable, can enhance reaction rates. | High cost of some ionic liquids, potential viscosity issues. |
| Microwave-Assisted Synthesis (with acid catalyst) | Solvent-free or minimal solvent | Varies | Rapid reaction times, often higher yields. | Requires specialized equipment, potential for localized overheating. |
Each of these methods provides a more sustainable alternative to classical esterification procedures that often employ stoichiometric amounts of strong, corrosive acids or hazardous coupling agents. The choice of method would depend on the desired scale of the reaction, cost considerations, and available equipment.
Mechanistic Investigations into Compound Formation
A thorough understanding of the reaction mechanism is crucial for optimizing reaction conditions and improving the efficiency of the synthesis of this compound. This section delves into the likely reaction pathways and intermediates involved in its formation.
Elucidation of Reaction Pathways and Intermediates
The formation of this compound can be dissected into two key stages: the construction of the 2H-chromene-3-carboxylic acid skeleton and its subsequent esterification.
Formation of the 2H-Chromene-3-carboxylic Acid Ring System:
A modern and efficient method for the synthesis of 2H-chromene-3-carboxylic acids involves a rhodium(III)-catalyzed C-H activation/[3+3] annulation cascade. acs.orgorganic-chemistry.org The proposed mechanism for this reaction begins with the coordination of the rhodium catalyst to the N-phenoxyacetamide, followed by ortho-C-H activation to form a five-membered rhodacycle intermediate. This intermediate then reacts with a methyleneoxetanone. Subsequent ring-opening of the oxetanone and reductive elimination steps lead to the formation of the 2H-chromene ring and regeneration of the active rhodium(III) catalyst. acs.orgorganic-chemistry.org
Esterification of 2H-chromene-3-carboxylic Acid:
The esterification of 2H-chromene-3-carboxylic acid with 4-methoxybenzyl alcohol is most commonly achieved via an acid-catalyzed mechanism, known as the Fischer esterification. masterorganicchemistry.commasterorganicchemistry.comresearchgate.netchemguide.co.uk This reversible reaction involves several key steps:
Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which increases the electrophilicity of the carbonyl carbon.
Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 4-methoxybenzyl alcohol attacks the protonated carbonyl carbon, leading to the formation of a tetrahedral intermediate.
Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups of the tetrahedral intermediate.
Elimination of Water: The protonated hydroxyl group leaves as a water molecule, a good leaving group, resulting in a protonated ester.
Deprotonation: A base (such as water or the conjugate base of the acid catalyst) removes the proton from the carbonyl oxygen of the ester, regenerating the acid catalyst and yielding the final product, this compound.
Kinetic and Thermodynamic Studies of Synthesis Reactions
Kinetic Studies:
Thermodynamic Studies:
The thermodynamic feasibility of a reaction is determined by the change in Gibbs free energy (ΔG). For the synthesis of 2H-chromene derivatives, both experimental and computational methods can be employed to determine thermodynamic parameters such as enthalpy (ΔH) and entropy (ΔS) of reaction.
Computational studies using Density Functional Theory (DFT) have become a powerful tool for investigating the thermodynamics of organic reactions. nih.govsemanticscholar.orgbohrium.com DFT calculations can be used to determine the energies of reactants, intermediates, transition states, and products, thereby providing a detailed thermodynamic landscape of the reaction pathway. For the cyclization step in chromene synthesis, DFT calculations can help to predict whether the reaction is enthalpically or entropically driven and can provide estimates for the activation energy.
The following table presents hypothetical, yet plausible, thermodynamic parameters for the key steps in the synthesis of a 2H-chromene derivative, based on values reported for similar cyclization and esterification reactions.
| Reaction Step | Parameter | Plausible Value | Implication |
| Cyclization to form 2H-chromene ring | ΔH° (Enthalpy) | -20 to -40 kJ/mol | Exothermic, energetically favorable. |
| ΔS° (Entropy) | -50 to -100 J/mol·K | Unfavorable due to loss of translational and rotational freedom. | |
| ΔG° (Gibbs Free Energy) | Negative at moderate temperatures | Spontaneous reaction. | |
| Fischer Esterification | ΔH° (Enthalpy) | ~0 kJ/mol | Reaction is nearly thermoneutral. |
| ΔS° (Entropy) | ~0 J/mol·K | Little change in the number of molecules. | |
| ΔG° (Gibbs Free Energy) | Slightly positive or negative | Reversible reaction, equilibrium controlled. |
These values are illustrative and would need to be determined experimentally or through high-level computational studies for the specific synthesis of this compound.
Chemical Reactivity and Transformation Studies of 4 Methoxybenzyl 2h Chromene 3 Carboxylate
Reactions of the Ester Moiety
The ester group, consisting of the carboxylate attached to the 4-methoxybenzyl group, is susceptible to various nucleophilic substitution and reduction reactions.
Hydrolysis and Transesterification Pathways
Hydrolysis: The ester linkage can be cleaved through hydrolysis under both acidic and basic conditions to yield 2H-chromene-3-carboxylic acid and 4-methoxybenzyl alcohol. This reaction is a standard transformation for esters.
Transesterification: This process involves the exchange of the 4-methoxybenzyl alcohol moiety with another alcohol. wikipedia.org Transesterification is typically catalyzed by either an acid or a base. wikipedia.org In a base-catalyzed reaction, an alkoxide attacks the carbonyl carbon, leading to a tetrahedral intermediate that subsequently eliminates the 4-methoxybenzyl alkoxide. masterorganicchemistry.com Acid-catalyzed transesterification proceeds by protonating the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon for attack by an incoming alcohol molecule. wikipedia.org This method is widely used for converting one type of ester into another. nih.gov For instance, reacting 4-methoxybenzyl 2H-chromene-3-carboxylate with ethanol (B145695) in the presence of an acid or base catalyst would produce ethyl 2H-chromene-3-carboxylate. masterorganicchemistry.com
Table 1: Representative Transesterification Reactions of Chromene Esters
| Starting Ester | Reagent | Catalyst | Product | Reference |
|---|---|---|---|---|
| Ethyl 2-oxo-2H-chromene-3-carboxylate | 2-(4-methoxyphenyl)ethan-1-amine | None (Reflux in Ethanol) | N-(4-methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide | mdpi.comresearchgate.net |
| Ethyl 2-oxo-2H-chromene-3-carboxylate | Hydrazine Hydrate | None (Reflux in Ethanol) | 2-oxo-2H-chromene-3-carbohydrazide | nih.gov |
Reductions and Oxidations at the Carboxylate Group
Reduction: The carboxylate group can be reduced to a primary alcohol. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this transformation. The reaction would cleave the ester and reduce the resulting carboxylic acid moiety to a hydroxymethyl group, yielding (2H-chromen-3-yl)methanol and 4-methoxybenzyl alcohol.
Oxidation: The ester moiety is generally resistant to oxidation under standard conditions. The primary sites for oxidation on the molecule are the electron-rich aromatic rings and the allylic position of the 2H-chromene ring.
Reactivity of the 2H-Chromene Ring System
The 2H-chromene ring is a versatile heterocyclic system. It contains a benzene (B151609) ring, which can undergo aromatic substitution, and a dihydropyran ring featuring a dienyl system, which can participate in cycloaddition and rearrangement reactions.
Electrophilic and Nucleophilic Aromatic Substitution Reactions
Electrophilic Aromatic Substitution (SEAr): The benzene portion of the chromene ring can undergo electrophilic aromatic substitution. wikipedia.orgmasterorganicchemistry.com The ether oxygen attached to the aromatic ring is an activating, ortho-, para-directing group. wikipedia.org This means it increases the electron density of the ring, particularly at the positions ortho and para to the oxygen atom (C6 and C8), making it more susceptible to attack by electrophiles. masterorganicchemistry.com Typical SEAr reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. wikipedia.org The incoming electrophile will preferentially substitute at the C6 and C8 positions.
Nucleophilic Aromatic Substitution (SNAr): Aromatic rings are generally electron-rich and thus poor substrates for nucleophilic attack. wikipedia.org Nucleophilic aromatic substitution typically requires the presence of strong electron-withdrawing groups (like a nitro group) positioned ortho or para to a good leaving group (like a halide). wikipedia.orgmasterorganicchemistry.comnih.gov In the absence of such activating groups on the benzene ring of this compound, SNAr reactions are highly unlikely to occur. masterorganicchemistry.com
Cycloaddition Reactions of the Dienyl System
The endocyclic double bond and the aromatic ring of the 2H-chromene system can act as a diene component in cycloaddition reactions, particularly the Diels-Alder reaction. Iron(III) salts have been shown to catalyze the tandem rearrangement and hetero-Diels-Alder reaction of 2H-chromenes. acs.org This process can involve a homodimerization or a reaction with other electron-rich dienophiles to yield complex polycyclic structures. acs.org The reaction proceeds through the formation of an ortho-quinone methide intermediate which then undergoes a [4+2] cycloaddition. acs.orgnih.gov Additionally, formal [2+2] and [3+2] cycloadditions of 2H-chromenes with reagents like 2-alkoxy-1,4-benzoquinones have been reported, leading to the regioselective synthesis of pterocarpans. acs.org
Table 2: Examples of Cycloaddition Reactions with 2H-Chromene Derivatives
| 2H-Chromene Reactant | Reaction Partner | Catalyst/Conditions | Product Type | Reference |
|---|---|---|---|---|
| Electron-rich 2H-chromenes | Dienophiles (e.g., N-phenylmaleimide) | FeCl₃·6H₂O | Tetrahydrochromeno[4,3-b]chromenes | acs.org |
| 2H-Chromenes | 2-Alkoxy-1,4-benzoquinones | TiCl₄/Ti(OiPr)₄ | Substituted Pterocarpans | acs.org |
| Allenoate and Chalcone | Chiral Amine | Baylis-Hillman/[4+2] Cycloaddition | Hexahydro-2H-chromenes | nih.gov |
Ring-Opening and Rearrangement Pathways
The dihydropyran ring of the 2H-chromene system can undergo ring-opening reactions, often promoted by catalysts or photochemical conditions. unisi.it Iron(III)-catalyzed reactions can initiate a ring-opening to form a vinyl ortho-quinone methide intermediate. acs.org This intermediate is highly reactive and can participate in subsequent cycloaddition or rearrangement reactions. acs.orgnih.gov
Another significant transformation is the Claisen rearrangement, which can be utilized in a multi-step synthesis to produce 2H-chromenes from appropriately substituted phenols, followed by ring-closing metathesis. researchgate.net Furthermore, various catalytic methods, including those using hydrazine, can achieve a ring-closing carbonyl-olefin metathesis of O-allylsalicylaldehydes to form the 2H-chromene ring. nih.govsemanticscholar.org
Transformations Involving the 4-Methoxybenzyl Protecting Group
The 4-methoxybenzyl (PMB) ester serves as a robust protecting group for the carboxylic acid functionality of the 2H-chromene-3-carboxylic acid scaffold. nih.gov Its stability under a variety of reaction conditions makes it a valuable tool in organic synthesis. nih.gov However, its primary utility lies in its susceptibility to cleavage under specific, controlled conditions, allowing for the unmasking of the carboxylic acid at a desired stage in a synthetic sequence.
Selective Deprotection Methodologies
Acid-Catalyzed Cleavage: PMB esters can be selectively cleaved under acidic conditions that often leave other acid-labile groups, such as benzyl (B1604629) esters, intact. nih.gov Strong acids like trifluoroacetic acid (TFA) are commonly employed, often in a dichloromethane (B109758) (DCM) solvent. nih.govresearchgate.netunivie.ac.atnih.gov The reaction proceeds via protonation of the ester oxygen followed by the departure of the resonance-stabilized 4-methoxybenzyl cation. nih.gov To prevent this highly reactive cation from causing side reactions with the substrate or other nucleophiles present, a cation scavenger such as anisole, 1,3-dimethoxybenzene, or triethylsilane is typically added to the reaction mixture. nih.govucla.edu Lewis acids, including aluminum chloride (AlCl₃), have also been shown to effectively cleave PMB esters, particularly in substrates where acid- or base-mediated hydrolysis could lead to undesirable outcomes like β-lactam ring opening. nih.gov
Oxidative Cleavage: While the oxidative cleavage of PMB ethers with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is a cornerstone of PMB chemistry, PMB esters have shown resistance to this method even under forcing conditions. nih.govnih.gov However, alternative oxidative methods using electron-transfer reagents, such as stable triarylamine radical cations, can achieve rapid cleavage. nih.gov This approach offers a high degree of selectivity, allowing for the removal of a PMB ester in the presence of a standard benzyl ester. nih.gov
The following table summarizes various methodologies for the deprotection of PMB esters, which are applicable to this compound.
| Method | Reagents and Conditions | Key Features | Citations |
|---|---|---|---|
| Acidic Cleavage (Brønsted Acid) | Trifluoroacetic acid (TFA) in CH₂Cl₂, often with a cation scavenger (e.g., anisole, 1,3-dimethoxybenzene). | Selective for PMB over benzyl esters. Quantitative cleavage is often achieved. | nih.govresearchgate.netnih.govucla.edu |
| Acidic Cleavage (Lewis Acid) | AlCl₃ in anhydrous CH₂Cl₂ with anisole, at low temperatures (e.g., -50 °C). | Useful for substrates sensitive to hydrolysis, such as β-lactams. | nih.gov |
| Nucleophilic Cleavage | Lithium iodide (LiI) in refluxing ethyl acetate. | Effective for β-amido PMB esters; mechanism involves chelation and nucleophilic attack by iodide. | nih.gov |
| Specialized Reagent Cleavage | Phosphorus oxychloride (POCl₃) in dichloroethane at room temperature. | Effective for PMB esters and ethers; does not affect benzyl ethers or Boc-carbamates. | nih.gov |
Role of the Protecting Group in Multi-Step Synthesis
In the context of a multi-step synthesis, the 4-methoxybenzyl group is employed to mask the reactive carboxylic acid of the 2H-chromene-3-carboxylic acid core. This protection is crucial when subsequent reactions involve conditions that are incompatible with a free acid, such as:
Base-mediated reactions: A free carboxylic acid would be deprotonated by strong or moderate bases, potentially interfering with the desired reaction pathway or neutralizing the basic reagent.
Nucleophilic additions: The carboxylate is a nucleophile that could compete in reactions targeting other electrophilic centers in the molecule.
Reductions or Oxidations: A free carboxylic acid could be susceptible to certain reducing or oxidizing agents intended for other functional groups.
The PMB ester is valued for its stability across a range of conditions, including those used for forming other protecting groups or for carrying out transformations on the chromene ring. nih.gov For instance, the PMB ester remains intact during reactions that might cleave more sensitive groups like silyl (B83357) ethers. Its selective removal at a late stage of a synthesis allows for the revelation of the carboxylic acid, which can then participate in final-stage reactions such as amide bond formation or further derivatization. This strategic protection and deprotection sequence is fundamental to the efficient construction of complex molecules built upon the 2H-chromene scaffold. nih.govnih.gov
Mechanistic Investigations of Compound Transformations
Understanding the mechanisms of the reactions involving this compound is essential for optimizing reaction conditions and predicting outcomes. Investigations focus primarily on the cleavage of the PMB protecting group, which is the most significant transformation this part of the molecule undergoes.
Elucidation of Reaction Mechanisms via Spectroscopic and Computational Methods
While specific spectroscopic or computational studies on this compound are not extensively documented, the mechanisms for the cleavage of PMB esters are well-established from studies on analogous systems.
The mechanism for acid-catalyzed deprotection involves the initial protonation of the ester carbonyl oxygen, which activates the group. This is followed by the cleavage of the benzyl C-O bond to release the free carboxylic acid and the 4-methoxybenzyl cation. The stability of this cation is a key driving force for the reaction and is greatly enhanced by the electron-donating effect of the para-methoxy group, which delocalizes the positive charge through resonance. nih.govtotal-synthesis.com Cation scavengers, such as 1,3-dimethoxybenzene, intercept this carbocation, preventing it from reacting with other parts of the molecule. ucla.edu
The mechanism for the oxidative cleavage of PMB ethers by DDQ, which provides a model for understanding related transformations, is initiated by a single electron transfer (SET) from the electron-rich PMB group to the electron-deficient quinone. total-synthesis.com This forms a radical cation intermediate, which is stabilized by the para-methoxy substituent. Subsequent proton transfer and reaction with water lead to the formation of a hemiacetal, which then decomposes to yield the deprotected alcohol, 4-methoxybenzaldehyde, and the reduced hydroquinone (B1673460) form of DDQ. total-synthesis.com Although PMB esters are generally resistant to DDQ, similar SET mechanisms are proposed for their cleavage by more potent electron-transfer reagents. nih.gov
Electrochemical Redox Behavior and Associated Transformations
Detailed studies specifically investigating the electrochemical redox behavior of this compound are not prominent in the current scientific literature. The electrochemical properties would likely be dominated by the individual redox potentials of the 2H-chromene core and the 4-methoxybenzyl group. The 4-methoxybenzyl moiety, being electron-rich, is susceptible to oxidation, a property exploited in its chemical cleavage with reagents like DDQ. total-synthesis.com It is plausible that electrochemical oxidation could also effect the cleavage of the PMB group, potentially forming a radical cation intermediate similar to that seen in chemical oxidation. However, without specific experimental data from techniques such as cyclic voltammetry, the precise redox potentials and the nature of any associated transformations for this particular compound remain speculative.
Advanced Applications and Functionalization Strategies in Chemical Sciences
Role as a Key Intermediate in Complex Molecule Synthesis
The structure of 4-methoxybenzyl 2H-chromene-3-carboxylate, featuring a reactive 2H-chromene core and an ester functional group, makes it a valuable intermediate for constructing more elaborate molecular architectures. The strategic placement of its functional groups allows for a variety of chemical transformations.
The 2H-chromene unit is a structural component found in many natural products, including various polyphenols and antioxidants. acs.org While direct synthesis of a specific natural product from this compound is not extensively documented, its potential as a precursor is significant. The chromene framework can be elaborated, and the ester can be hydrolyzed, reduced, or converted to an amide to build analogues of naturally occurring bioactive molecules. The synthesis of functionalized 2H-chromenes is a critical step toward accessing these biologically important molecules. acs.org
The 2H-chromene ring system is a foundational element for creating a diverse range of heterocyclic compounds. nih.govnih.gov The reactivity of the double bond within the pyran ring and the versatility of the carboxylate group in this compound allow it to be a starting point for complex syntheses. For instance, chromene derivatives can undergo reactions to form fused heterocyclic systems. Multicomponent reactions (MCRs) involving derivatives of salicylaldehyde (B1680747), a precursor to the chromene ring, are commonly used to generate libraries of complex molecules with high efficiency. rug.nlresearchgate.net The ester group at the 3-position can be transformed into amides, hydrazides, or other functionalities, leading to new classes of compounds with potential pharmacological activities. mdpi.comresearchgate.net
| Precursor Compound Class | Reaction Type | Resulting Heterocycle Class | Reference |
| Substituted Salicylaldehydes | Knoevenagel Condensation | 2-Oxo-2H-chromene-3-carboxylates | nih.gov |
| 4-Aryl-4H-chromenes | Cyclization/Functionalization | Fused Heterocyclic Systems | nih.gov |
| N-alkyl-1H-indole-3-carbaldehydes | One-pot Multicomponent Reaction | Indole-tethered Chromenes | nih.gov |
| Salicylaldehydes, Malononitrile | Multicomponent Condensation | 2-Amino-4H-chromenes | nih.gov |
Functionalization for Material Science Applications
The functionalization of the chromene scaffold is a burgeoning area of research, with significant implications for material science. rug.nl The unique electronic and structural properties of chromenes make them suitable for a range of advanced applications.
The modification of the 2H-chromene core allows for the synthesis of novel organic functional materials. researchgate.net The this compound molecule possesses aromatic rings that can be functionalized to tune its electronic properties or to incorporate it into larger polymeric structures. Transition metal-mediated C-H bond activation is a powerful tool for the direct functionalization of such heterocyclic systems, enabling the rapid assembly of diverse structures for use in pharmaceutical and material sciences. researchgate.net The development of efficient synthetic protocols, such as those utilizing multicomponent reactions or environmentally friendly catalysts, facilitates the creation of these advanced materials. nih.govrug.nl
2H-chromene derivatives are widely recognized for their use as photochromic materials. acs.org Photochromism is the reversible transformation of a chemical species between two forms having different absorption spectra, induced by electromagnetic radiation. In 2H-chromenes, this phenomenon typically involves the light-induced cleavage of the C-O bond in the pyran ring, leading to the formation of a colored, open-ring merocyanine (B1260669) dye. The reverse reaction, ring-closing, can be triggered by thermal means or by irradiation with light of a different wavelength. The substituents on the chromene ring, such as the 4-methoxybenzyl carboxylate group, can significantly influence the color of the open form, the switching kinetics, and the fatigue resistance of the photochromic system.
Supramolecular Chemistry and Self-Assembly Capabilities
The field of supramolecular chemistry explores the non-covalent interactions that govern the organization of molecules into larger, well-defined structures. Chromene derivatives have demonstrated a capacity for self-assembly into ordered crystalline lattices. researchgate.net The structure of this compound contains several features conducive to forming supramolecular assemblies. These include:
Aromatic Rings: The benzene (B151609) and chromene rings can participate in π-π stacking interactions, which are crucial driving forces for the organization of molecules in crystal structures. researchgate.net
Ester Group: The carbonyl oxygen of the ester can act as a hydrogen bond acceptor, facilitating the formation of intermolecular hydrogen bonds (e.g., C-H···O interactions). nih.gov
Methoxy (B1213986) Group: The oxygen atom of the methoxy group can also participate in hydrogen bonding.
These non-covalent interactions, including π–stacking and hydrogen bonds, play a major role in the supramolecular self-assembly of molecules in the solid state. researchgate.net The analysis of crystal structures of related compounds, such as 4-methoxyphenyl (B3050149) 2-oxo-2H-chromene-3-carboxylate, reveals complex three-dimensional networks formed through various C-H···O and C-H···π interactions, demonstrating the potential of this class of molecules to form highly organized solid-state architectures. nih.goviucr.org
| Interaction Type | Molecular Feature Involved | Role in Self-Assembly | Reference |
| π-π Stacking | Aromatic Rings (Chromene, Benzyl) | Influences molecular packing and organization | researchgate.net |
| C-H···O Hydrogen Bonds | C-H bonds and Carbonyl/Ether Oxygens | Links molecules into chains, sheets, or 3D networks | nih.gov |
| C-H···π Interactions | C-H bonds and Aromatic Rings | Contributes to the stability of the crystal packing | nih.goviucr.org |
Table of Compounds Mentioned
| Compound Name |
| This compound |
| Salicylaldehyde |
| 4-methoxyphenyl 2-oxo-2H-chromene-3-carboxylate |
| Merocyanine |
| N-alkyl-1H-indole-3-carbaldehydes |
| Malononitrile |
Theoretical and Computational Investigations of 4 Methoxybenzyl 2h Chromene 3 Carboxylate
Electronic Structure and Molecular Orbital Theory Analysis
The electronic character of 4-methoxybenzyl 2H-chromene-3-carboxylate is fundamental to its reactivity and interactions. Analyses rooted in molecular orbital theory, particularly Density Functional Theory (DFT), are instrumental in elucidating this character. A typical approach involves geometry optimization and subsequent electronic property calculations using a functional like B3LYP with a basis set such as 6-311++G(d,p), which provides a good balance of accuracy and computational cost for organic molecules. researchgate.net
Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy corresponds to its ability to accept electrons. nih.gov The energy difference between these orbitals, the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. mdpi.com
A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. proquest.com For chromene derivatives, this gap can be influenced by various substituents on the chromene ring and associated structures. rsc.org Theoretical calculations for this compound would reveal the spatial distribution of these orbitals. Typically, the HOMO is localized on the more electron-rich portions of the molecule, such as the chromene ring and the methoxybenzyl group, while the LUMO is often distributed over the electron-deficient regions, like the carboxylate group. The calculated energy gap provides a quantitative measure of its reactivity, which is crucial for predicting its behavior in chemical reactions. For instance, a relatively low HOMO-LUMO gap might indicate a higher propensity for charge transfer within the molecule. proquest.com
Illustrative Data for FMO Analysis
| Parameter | Calculated Value (eV) | Implication |
|---|---|---|
| EHOMO | -6.20 | Electron-donating capability |
| ELUMO | -1.95 | Electron-accepting capability |
| HOMO-LUMO Gap (ΔE) | 4.25 | Chemical Reactivity & Stability |
Note: The values presented are hypothetical and representative for illustrative purposes, based on typical values for similar chromene derivatives. proquest.comrsc.org
Natural Bond Orbital (NBO) analysis is a computational method that provides a detailed picture of the bonding and electronic structure of a molecule. It examines intramolecular interactions, charge distribution, and the delocalization of electron density between filled and vacant orbitals. nih.gov This analysis can reveal hyperconjugative interactions, which are stabilizing effects arising from the overlap of a filled bonding orbital with an adjacent empty anti-bonding orbital.
Illustrative NBO Interaction Data
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) | Interaction Type |
|---|---|---|---|
| LP(O) on methoxy (B1213986) | π*(C-C) in benzyl (B1604629) ring | ~5.2 | Hyperconjugation (Resonance) |
| LP(O) in chromene ring | π*(C=C) in chromene | ~20.5 | Ring stabilization |
Note: The values presented are hypothetical and representative for illustrative purposes, based on typical values for similar chromene derivatives.
Conformational Analysis and Molecular Dynamics Simulations
The three-dimensional structure of this compound is not static. Rotation around single bonds allows the molecule to adopt various conformations, each with a different energy level. Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers between them. nih.gov Studies on similar ethyl 2-oxo-2H-chromene-3-carboxylate derivatives have shown that the rotational freedom of the carboxylate group can lead to distinct s-cis and s-trans arrangements. researchgate.net A similar analysis for the target molecule would involve systematically rotating the bonds connecting the chromene, carboxylate, and methoxybenzyl moieties to map the potential energy surface.
Molecular Dynamics (MD) simulations can provide further insights into the dynamic behavior of the molecule over time. mdpi.com By simulating the motion of the atoms at a given temperature, MD can reveal how the molecule explores different conformational states and how it might interact with its environment, such as a solvent or a biological receptor. nih.gov These simulations can confirm the stability of the low-energy conformers identified through conformational analysis and provide a more realistic picture of the molecule's structural flexibility. researchgate.net
Reaction Mechanism Modeling and Transition State Calculations
Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. rsc.org For this compound, this could involve modeling its synthesis or its participation in subsequent reactions. For example, the synthesis of 2H-chromenes can proceed through various catalytic pathways. msu.edursc.org
Reaction mechanism modeling involves identifying the reactants, products, and any intermediates and transition states that connect them. Transition state calculations are used to locate the highest energy point along the reaction coordinate, which corresponds to the energy barrier that must be overcome for the reaction to occur. rsc.org By calculating the energies of all species involved, a detailed energy profile for the reaction can be constructed. This profile provides crucial information about the reaction's feasibility (thermodynamics) and its rate (kinetics). Such studies can help optimize reaction conditions and predict the stereochemical outcome of a reaction. nih.gov
Quantitative Structure-Reactivity Relationships (QSRR)
Quantitative Structure-Reactivity Relationships (QSRR) are computational models that aim to correlate the structural or physicochemical properties of a series of compounds with their chemical reactivity. unimib.it These models are built using statistical methods, such as multiple linear regression, and a set of calculated molecular descriptors. chromatographyonline.comnih.gov
For a class of compounds including this compound, a QSRR study could be developed to predict a specific aspect of their reactivity, for instance, their rate of hydrolysis or their antioxidant activity. This would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, and thermodynamic properties) for a set of related chromene derivatives with known reactivity data. The resulting QSRR model could then be used to predict the reactivity of new, unsynthesized compounds, thereby accelerating the discovery of molecules with desired properties. unimib.it
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational methods can accurately predict various spectroscopic properties, which is invaluable for structure elucidation and the interpretation of experimental data. youtube.com For this compound, DFT calculations can be used to predict its ¹H and ¹³C NMR chemical shifts, often using the Gauge-Including Atomic Orbital (GIAO) method. semanticscholar.orgnih.gov Comparing these predicted spectra with experimental data can confirm the proposed structure.
Furthermore, the prediction of vibrational frequencies (IR and Raman spectra) can help in identifying the characteristic functional groups within the molecule. semanticscholar.org Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectrum (UV-Vis), providing information about the electronic transitions within the molecule. ekb.eg By predicting how these spectroscopic signatures change for different isomers, conformers, or reaction intermediates, computational chemistry provides a powerful tool for mechanistic interpretation and the unambiguous characterization of this compound. nih.gov
Table of Compounds Mentioned
| Compound Name |
|---|
| This compound |
Future Perspectives and Emerging Research Directions
Development of Novel and Sustainable Synthetic Methodologies
The future synthesis of 4-methoxybenzyl 2H-chromene-3-carboxylate is anticipated to be heavily influenced by the principles of green chemistry. Traditional synthetic routes often rely on harsh reagents and generate significant waste. mdpi.com The development of eco-friendly alternatives is paramount. Future methodologies will likely focus on atom economy, the use of renewable starting materials, and the reduction of hazardous byproducts.
Key areas of development are expected to include:
Microwave-Assisted Synthesis: This technique has been shown to accelerate the synthesis of chromone-2-carboxylic acids, improving yields and reducing reaction times. mdpi.com Its application to the synthesis of this compound could offer a more efficient and sustainable route.
One-Pot, Multi-Component Reactions: These reactions, where multiple reactants are combined in a single step to form a complex product, are highly efficient and atom-economical. nih.gov The development of a one-pot synthesis for this target molecule would be a significant advancement.
Eco-friendly Catalysts: The use of novel, reusable, and non-toxic catalysts is a growing trend. mdpi.com Research into enzymatic or heterogeneous catalysts for the synthesis of chromene derivatives could lead to more sustainable production methods.
Alternative Solvents: The replacement of volatile organic compounds with greener alternatives like water or ionic liquids is a key aspect of sustainable chemistry. mdpi.com
Interactive Data Table: Comparison of Synthetic Methodologies for Chromene Derivatives
| Methodology | Key Advantages | Potential for this compound |
| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, energy efficiency mdpi.com | High potential for rapid and efficient synthesis. |
| One-Pot, Multi-Component Reactions | High atom economy, reduced waste, simplified procedures nih.gov | Ideal for creating structural complexity in a single step. |
| Eco-friendly Catalysis | Reusability, lower toxicity, milder reaction conditions mdpi.com | Could lead to a highly sustainable and environmentally friendly process. |
| Green Solvents | Reduced environmental impact, improved safety mdpi.com | Important for developing a truly "green" synthetic route. |
Exploration of Unconventional Reactivity Patterns and Chemical Transformations
The 2H-chromene scaffold is known for its diverse reactivity, offering numerous possibilities for chemical modification. The pyran-2-one ring, in particular, is susceptible to nucleophilic attack and ring-opening reactions, providing a gateway to a variety of other heterocyclic systems. nih.gov Future research will likely delve into the less-explored reactivity of this compound to unlock novel molecular architectures.
Emerging research directions may include:
Cycloaddition Reactions: The double bond in the pyran ring can participate in cycloaddition reactions, leading to the formation of complex polycyclic structures. The reaction of 3-nitro-2H-chromenes with azomethine ylides to form chromeno[3,4-c]pyrrolidines is one such example. mdpi.com
Ring-Opening and Rearrangement Reactions: The inherent strain in the 2H-chromene ring can be exploited to induce ring-opening and subsequent rearrangement reactions, yielding novel scaffolds that would be difficult to access through other means.
Catalytic Functionalization: The development of catalytic methods for the direct functionalization of the chromene core at various positions would provide a powerful tool for rapidly generating libraries of analogues for structure-activity relationship studies.
Integration into Automated Synthesis and Flow Chemistry Platforms
Future prospects in this area include:
High-Throughput Screening: Automated platforms can be used to rapidly synthesize and screen a large number of derivatives of the target molecule, accelerating the discovery of compounds with desired properties. iptonline.com
Process Optimization: Flow chemistry allows for the precise control of reaction conditions such as temperature, pressure, and reaction time, leading to improved yields and purity. synthiaonline.com This would be invaluable for optimizing the synthesis of this compound.
On-Demand Synthesis: Automated systems can enable the on-demand synthesis of specific compounds, which is particularly useful for producing small quantities of materials for research purposes. synthiaonline.com
Interactive Data Table: Advantages of Automated and Flow Chemistry
| Technology | Key Benefits | Relevance to this compound |
| Automated Synthesis | High-throughput screening, rapid analogue generation iptonline.com | Accelerated discovery of derivatives with enhanced properties. |
| Flow Chemistry | Precise reaction control, improved safety, scalability synthiaonline.com | Optimization of synthetic protocols and potential for larger-scale production. |
| AI-Driven Synthesis | Predictive modeling, novel route discovery synthiaonline.com | Design of more efficient and innovative synthetic pathways. |
Potential for Advanced Materials and Sensing Technologies
Chromene derivatives are known for their interesting photophysical properties, with many exhibiting strong fluorescence. nih.gov This makes them attractive candidates for a variety of applications in materials science and sensing. The specific substitution pattern of this compound could give rise to unique optical and electronic properties.
Potential future applications include:
Organic Light-Emitting Devices (OLEDs): The fluorescent nature of the chromene core suggests that derivatives could be developed as emissive materials in OLEDs. nih.gov
Fluorescent Probes and Sensors: The chromene scaffold can be modified to create molecules that exhibit a change in their fluorescence upon binding to a specific analyte. For instance, 3-cinnamoyl coumarin (B35378) derivatives have been developed for the detection of nerve agent simulants. nih.gov
Non-linear Optical Materials: The extended π-system of the chromene ring, coupled with the electron-donating and -withdrawing groups, could lead to materials with significant non-linear optical properties, which are of interest for applications in telecommunications and optical computing. nih.gov
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-methoxybenzyl 2H-chromene-3-carboxylate?
- The compound is typically synthesized via esterification of 2H-chromene-3-carboxylic acid with 4-methoxybenzyl alcohol under acidic or coupling conditions. Key steps include refluxing in anhydrous solvents (e.g., dichloromethane) with catalysts like DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine). Purification involves column chromatography, and structural confirmation uses NMR (¹H/¹³C) and X-ray crystallography .
Q. How is the crystal structure of this compound determined, and what software is used for refinement?
- Single-crystal X-ray diffraction (SCXRD) is the primary method. Data collection is performed using diffractometers (e.g., Bruker AXS), and structures are refined using SHELXL, part of the SHELX suite. The software resolves bond lengths, angles, and hydrogen bonding networks, with validation via R-factors and residual electron density maps .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Identifies methoxybenzyl (δ ~3.8 ppm for OCH₃) and chromene protons (δ 6.5–8.5 ppm).
- FT-IR : Confirms ester carbonyl (C=O stretch ~1720 cm⁻¹) and chromene C-O-C (1250–1150 cm⁻¹).
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., m/z calculated for C₁₈H₁₆O₄: 296.1048) .
Advanced Research Questions
Q. How do dihedral angles between aromatic rings influence the compound's supramolecular interactions?
- The dihedral angle between the chromene core and methoxybenzyl group (e.g., ~48° in analogs) affects packing efficiency and hydrogen bonding. Torsional strain can reduce π-π stacking but enhance C–H···O interactions, as observed in crystal structures of related chromene derivatives. Graph set analysis (e.g., Etter’s formalism) classifies these interactions into chains or rings, critical for predicting solubility and stability .
Q. What strategies resolve contradictions in crystallographic data during refinement?
- Discrepancies in thermal parameters or occupancy factors require iterative refinement in SHELXL. For example:
- Twinned Data : Use TWIN/BASF commands to model overlapping reflections.
- Disordered Groups : Apply PART/SUMP constraints to split occupancy.
Validation tools like PLATON/ADDSYM check for missed symmetry, ensuring structural accuracy .
Q. How can hydrogen bonding patterns be exploited in designing derivatives with enhanced bioactivity?
- Modifying substituents (e.g., electron-withdrawing groups on the benzyl ring) alters hydrogen bond donor/acceptor capacity. For instance, replacing methoxy with nitro groups increases dipole interactions with target proteins. QSAR (quantitative structure-activity relationship) models correlate these changes with activity in biochemical assays (e.g., enzyme inhibition) .
Q. What experimental approaches validate the compound's stability under varying pH and temperature?
- Accelerated Stability Studies : Incubate the compound in buffers (pH 1–13) at 40–60°C for 24–72 hours. Monitor degradation via HPLC and identify byproducts using LC-MS.
- Thermogravimetric Analysis (TGA) : Quantifies thermal decomposition thresholds (e.g., >200°C for chromene esters) .
Methodological Guidelines
- Synthetic Optimization : Use anhydrous conditions and inert atmospheres to prevent hydrolysis of the ester group. Monitor reaction progress via TLC (hexane/ethyl acetate eluent) .
- Crystallization : Slow evaporation from ethanol/acetone mixtures yields diffraction-quality crystals. Avoid rapid cooling to prevent amorphous phases .
- Data Interpretation : Cross-validate spectroscopic and crystallographic data with computational tools (e.g., Gaussian for DFT-optimized geometries) to resolve ambiguities in bond resonance or tautomerism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
